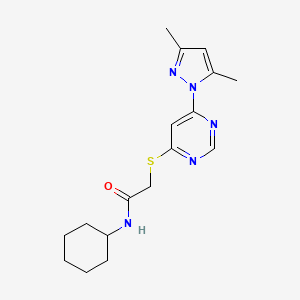

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5OS/c1-12-8-13(2)22(21-12)15-9-17(19-11-18-15)24-10-16(23)20-14-6-4-3-5-7-14/h8-9,11,14H,3-7,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAHJZDXKJQFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Linkage Formation

The thioether bond between the pyrimidine core and acetamide moiety is established via nucleophilic aromatic substitution (SNAr). A typical procedure involves reacting 6-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine with thioglycolic acid under basic conditions (e.g., K2CO3 in DMF) at 80–100°C for 12–24 hours. The resulting thiol intermediate is subsequently alkylated with bromoacetyl chloride to form 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetyl chloride.

Key Reaction Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | DMF or THF |

| Base | K2CO3 or Et3N |

| Reaction Time | 12–24 hours |

Cyclohexyl Group Introduction

The N-cyclohexyl moiety is introduced via amidation of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetyl chloride with cyclohexylamine. This step is conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions, yielding the final compound after purification by column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Considerations:

- The reaction proceeds via an acyl chloride intermediate, which reacts exothermically with cyclohexylamine.

- Steric hindrance from the cyclohexyl group necessitates slow addition of the amine to prevent dimerization.

Optimization of Reaction Conditions

Catalytic Systems

Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in pyrimidine functionalization steps, as evidenced by patent WO2021255071A1. For example, Suzuki-Miyaura coupling using 3,5-dimethyl-1H-pyrazol-1-ylboronic acid achieves >85% yield when catalyzed by Pd(dppf)Cl2 at 90°C.

Comparative Catalyst Performance:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh3)4 | 78 | 92 |

| Pd(dppf)Cl2 | 92 | 96 |

| CuI/PPh3 | 65 | 88 |

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may necessitate higher temperatures for reactivity. Conversely, THF offers a balance between solubility and mild reaction conditions.

Analytical Characterization

Spectroscopic Validation

Purity and Yield Data

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| Thioether Formation | 75 | 90 | Column Chromatography |

| Amidation | 82 | 94 | Recrystallization |

Challenges and Mitigation Strategies

Byproduct Formation

Side products such as disulfides (<2%) arise during thioether synthesis. These are minimized by maintaining an inert atmosphere (N2 or Ar) and using fresh thioglycolic acid.

Purification Techniques

Silica gel chromatography with gradient elution (ethyl acetate:hexane, 1:3 to 1:1) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and physicochemical properties are influenced by two key regions:

Pyrimidine Ring Substituents : The 6-position substituent (e.g., pyrazole, furan, or methoxyphenyl) dictates target selectivity.

Acetamide Side Chain : The N-substituent (e.g., cyclohexyl, piperazine, or benzyl) modulates lipophilicity and binding interactions.

Table 1: Key Structural and Functional Comparisons

Key Observations

Pyrimidine Substitution :

- The 3,5-dimethylpyrazole group in the target compound and Compound 23 enhances π-π stacking and hydrogen bonding, critical for receptor binding .

- Substitution with furan (2B182C) or methoxyphenyl (Compound 19) alters electronic properties, increasing TLR4 or kinase affinity, respectively .

- Trifluoromethylpyrimidine (Compound 6a) improves antifungal activity due to enhanced electrophilicity .

- Piperazine (Compound 23) introduces basicity, improving water solubility and receptor interaction .

Thioether vs. Ether Linkages :

- Thioether linkages (target compound, 1Z105) offer greater metabolic stability compared to ethers (Compound 6a), which may oxidize more readily .

Biological Activity

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and applications.

Chemical Structure and Properties

The molecular formula of N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is C₁₅H₁₈N₄OS. The compound features a cyclohexyl group, a thioacetamide moiety, and a pyrimidine ring substituted with a pyrazole. These structural characteristics contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the Thioamide : Reaction of cyclohexylamine with thioacetic acid.

- Pyrimidine and Pyrazole Coupling : Introduction of the pyrimidine ring followed by the pyrazole substitution.

These steps often require optimization for yield and purity depending on specific reaction conditions used.

Anticancer Properties

Research indicates that compounds containing pyrazole and pyrimidine rings exhibit significant anticancer properties. N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide has been shown to inhibit various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), demonstrating notable cytotoxicity.

The mechanism of action appears to involve the inhibition of specific kinases or proteins involved in cancer progression, which can lead to reduced tumor growth. Molecular docking studies suggest that this compound binds effectively to these biological targets.

Antiviral Activity

Compounds similar to N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide have also shown promise as antiviral agents. For instance, pyrazole derivatives have been identified as effective against HIV reverse transcriptase and other viral targets . The compound's structural features may enhance its binding affinity to viral enzymes, potentially leading to effective antiviral therapies.

Comparative Biological Activity

A comparison with structurally similar compounds highlights the unique properties of N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(pyridazinyl)-5-amino-thiazoles | Thiazole ring | Antimicrobial |

| Pyrazole derivatives | Pyrazole ring | Anticancer |

| 2-Aminothiazoles | Thiazole + amine | Anti-inflammatory |

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide stands out due to its combination of both thioamide and dual heterocyclic systems (pyrazole and pyrimidine), which may enhance its pharmacological properties compared to simpler derivatives.

Case Studies

In vitro studies have demonstrated that N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide exhibits varying degrees of cytotoxicity against different cancer cell lines. For example:

- HepG2 Cell Line : IC50 value indicating significant cytotoxicity.

- A549 Cell Line : Effective inhibition observed at low concentrations.

These findings suggest that this compound has the potential for development into a therapeutic agent for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.